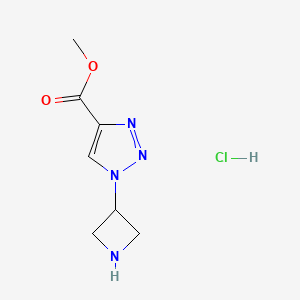![molecular formula C11H15ClN2 B1430752 ethyl[(1H-indol-3-yl)methyl]amine hydrochloride CAS No. 1797350-28-7](/img/structure/B1430752.png)
ethyl[(1H-indol-3-yl)methyl]amine hydrochloride
描述
Ethyl[(1H-indol-3-yl)methyl]amine hydrochloride is a chemical compound with the CAS Number: 1797350-28-7 . Its molecular weight is 210.71 . The IUPAC name for this compound is N-((1H-indol-3-yl)methyl)ethanamine hydrochloride . It is typically stored at room temperature and comes in the form of a powder .
Synthesis Analysis
The synthesis of this compound and its analogues has been reported in several studies . For instance, one study reported the successful synthesis of a gramine analogue . Another study reported the synthesis of a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides .
Molecular Structure Analysis
The molecular structure of this compound consists of 14 heavy atoms . The InChI code for this compound is 1S/C11H14N2.ClH/c1-2-12-7-9-8-13-11-6-4-3-5-10(9)11;/h3-6,8,12-13H,2,7H2,1H3;1H . The Canonical SMILES for this compound is CCNCC1=CNC2=CC=CC=C21.Cl .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 210.70 g/mol . It has 3 hydrogen bond donors and 1 hydrogen bond acceptor . The compound has 3 rotatable bonds . The exact mass and monoisotopic mass of the compound are 210.0923762 g/mol . The topological polar surface area of the compound is 27.8 Ų .
科学研究应用
Ethyl[(1H-indol-3-yl)methyl]amine hydrochloride hydrochloride is used in a wide range of scientific research applications. It is commonly used in laboratory experiments to study the biochemical and physiological effects of various drugs. It can also be used to study the effects of other compounds, such as hormones, on the body. In addition, it can be used to study the function of certain enzymes and receptors, as well as the mechanism of action of certain drugs.
作用机制
- The primary targets of this compound are not explicitly mentioned in the available literature. However, indole derivatives, to which this compound belongs, have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant effects .
Target of Action
实验室实验的优点和局限性
The main advantage of using ethyl[(1H-indol-3-yl)methyl]amine hydrochloride hydrochloride in laboratory experiments is its ability to mimic the effects of certain drugs. This makes it a useful tool for researchers who are studying the biochemical and physiological effects of various compounds. However, it is important to note that the effects of this compound hydrochloride may not always be the same as the effects of the drugs it is mimicking. In addition, the long-term effects of this compound hydrochloride are not known, and it is important to use caution when administering it to laboratory animals.
未来方向
There are many potential future directions for research into ethyl[(1H-indol-3-yl)methyl]amine hydrochloride hydrochloride. One of the most promising areas of research is the study of its effects on the immune system. In addition, further research is needed to better understand the mechanism of action of this compound hydrochloride, as well as its effects on the cardiovascular system. Finally, more research is needed to investigate the long-term effects of this compound hydrochloride and to determine if it has any potential therapeutic applications.
安全和危害
生化分析
Biochemical Properties
Ethyl[(1H-indol-3-yl)methyl]amine hydrochloride plays a crucial role in biochemical reactions, particularly those involving indole derivatives. This compound interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The interaction with cytochrome P450 enzymes suggests that this compound may influence the metabolic pathways of other compounds by either inhibiting or inducing these enzymes . Additionally, this compound may interact with serotonin receptors due to its structural similarity to serotonin, potentially affecting neurotransmitter pathways .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. In neuronal cells, it may influence cell signaling pathways by interacting with serotonin receptors, leading to changes in neurotransmitter release and uptake . In liver cells, the compound’s interaction with cytochrome P450 enzymes can alter gene expression and cellular metabolism, potentially affecting the detoxification processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. The compound can bind to cytochrome P450 enzymes, leading to either inhibition or activation of these enzymes, which in turn affects the metabolism of other compounds . Additionally, its interaction with serotonin receptors can modulate neurotransmitter pathways, influencing mood and behavior . This compound may also affect gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable at room temperature but may degrade under extreme conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enzyme activity and gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit significant pharmacological activity . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Toxic or adverse effects may occur at very high doses, including potential hepatotoxicity due to its interaction with liver enzymes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which can lead to the formation of various metabolites . These metabolites may have different biological activities and can affect metabolic flux and metabolite levels in cells . The compound may also interact with other enzymes and cofactors involved in its metabolism, further influencing its biochemical properties .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation can be influenced by these interactions, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum where cytochrome P450 enzymes are abundant, enhancing its interaction with these enzymes . Understanding the subcellular localization of this compound is crucial for elucidating its biochemical and pharmacological effects .
属性
IUPAC Name |
N-(1H-indol-3-ylmethyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.ClH/c1-2-12-7-9-8-13-11-6-4-3-5-10(9)11;/h3-6,8,12-13H,2,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJKOZBYSJNZLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CNC2=CC=CC=C21.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1797350-28-7 | |
| Record name | ethyl[(1H-indol-3-yl)methyl]amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride](/img/structure/B1430671.png)
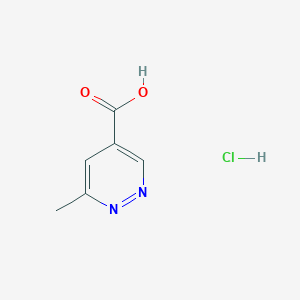

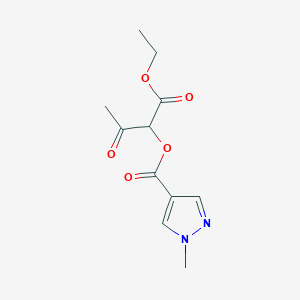
![(3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile](/img/structure/B1430678.png)

![4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine](/img/structure/B1430680.png)
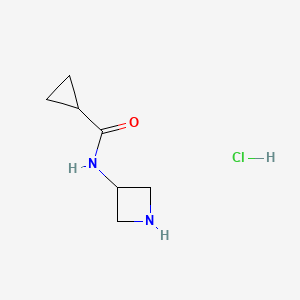
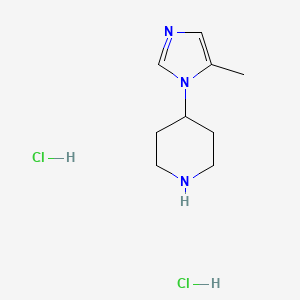
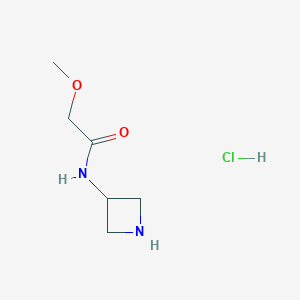
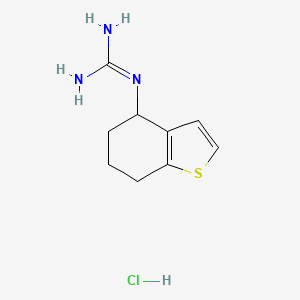

![1-{[(2-Phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}ethan-1-one](/img/structure/B1430688.png)
